5-Ethynyl-1,2-thiazole
CAS No.:
Cat. No.: VC15749811
Molecular Formula: C5H3NS
Molecular Weight: 109.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3NS |
|---|---|
| Molecular Weight | 109.15 g/mol |
| IUPAC Name | 5-ethynyl-1,2-thiazole |
| Standard InChI | InChI=1S/C5H3NS/c1-2-5-3-4-6-7-5/h1,3-4H |
| Standard InChI Key | IQKQIIQTGUVNTE-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC=NS1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Ethynyl-1,2-thiazole consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom, with an ethynyl group () appended to the 5-position (Figure 1). The linear geometry of the ethynyl moiety introduces electronic effects that modulate the compound’s reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of 5-Ethynyl-1,2-Thiazole
| Property | Value |
|---|---|
| CAS Number | 1909315-97-4 |
| Molecular Formula | |
| Molecular Weight | 109.1 g/mol |
| Purity | ≥95% |
| Solubility | Limited data; soluble in organic solvents (e.g., THF, toluene) |
Spectroscopic Characterization
While experimental spectral data for 5-ethynyl-1,2-thiazole are scarce, analogous thiazole derivatives exhibit diagnostic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):
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NMR: Thiazole protons typically resonate between δ 7.0–8.5 ppm, while ethynyl protons appear as a singlet near δ 2.8–3.2 ppm .
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MS: The molecular ion peak () at corresponds to the molecular weight, with fragmentation patterns indicative of thiazole ring cleavage.
Synthetic Methodologies
Direct Synthesis
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Cyclocondensation: Reaction of α-haloketones with thioureas or thioamides, followed by Sonogashira coupling to introduce the ethynyl group .
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Post-Functionalization: Bromination at the 5-position of 1,2-thiazole, followed by palladium-catalyzed coupling with terminal alkynes .
Industrial-Scale Challenges
A patent describing the synthesis of 2-acetyl-5-thiazolecarboxylic acid (CN117567388B) highlights critical factors for thiazole production:
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Use of toluene or tetrahydrofuran as solvents to enhance reaction homogeneity .
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Temperature-controlled lithiation steps (−70°C to −80°C) to stabilize intermediates .
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Oxidative purification with potassium permanganate to achieve high yields (>90%) .
Industrial and Research Applications
Drug Discovery
The ethynyl group enables modular derivatization via:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to append pharmacophores.
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Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.
Material Science
Conjugated thiazole-ethynyl systems exhibit tunable optoelectronic properties, making them candidates for organic semiconductors or fluorescent probes.
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